molecular formula C8H5BrClNO3S B8425050 3-Bromomethyl-benzo[d]isoxazole-5-sulfonyl chloride

3-Bromomethyl-benzo[d]isoxazole-5-sulfonyl chloride

Cat. No. B8425050
M. Wt: 310.55 g/mol
InChI Key: LUNCIWQVXQUHOQ-UHFFFAOYSA-N
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Patent
US07507763B2

Procedure details

Chlorosulfonic acid (1.5 ml, 22 mmol) was slowly added to 3-Bromomethyl-benzo[d]isoxazole (1.0 g, 4.7 mmol) at RT under argon. The reaction was heated at 90° C. for 12 h and then left at RT for 6 h. The resulting viscous oil was quenched over ice, extracted with EtOAc, dried over MgSO4 and concentrated in vacuo to a brown oil (1.17 g, 80% yield).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[Br:6][CH2:7][C:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[O:10][N:9]=1>>[Br:6][CH2:7][C:8]1[C:12]2[CH:13]=[C:14]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:15]=[CH:16][C:11]=2[O:10][N:9]=1

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
BrCC1=NOC2=C1C=CC=C2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting viscous oil was quenched over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrCC1=NOC2=C1C=C(C=C2)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.